Cas no 84371-65-3 (Mifepristone)

Mifepristone (RU486) is a progesterone receptor (PR) and glucocorticoid receptor (GR) antagonist with IC50 values of 0.2 nm and 2.6 nm, respectively, in vitro experiments
Mifepristone structure
Mifepristone structure
Product Name:Mifepristone
CAS No:84371-65-3
Molecular Formula:C29H35NO2
Molecular Weight:429.593708276749
MDL:MFCD00867226
CID:60690
PubChem ID:55245

Mifepristone Properties

Names and Identifiers

    • mifepristone
    • Mifepriston Dianhydride
    • 4,9-dien-3-one r38486 ra-4,9-dien-3-one ru486-6 Mifepriston Dianhydride
    • Mifepristone Solution
    • 11β-(4-Dimethyl-amino)-phenyl-17β-hydroxy-17-(1-propynyl)-estra-4,9-dien-3-one
    • RU 38486
    • RU 486
    • RU-38486
    • RU-486
    • 11β-(4-Dimethyl­amino)­phenyl-17β-hydroxy-17-(1-propynyl)­estra-4,9-dien-3-one
    • 11β-[4-(Dimethylamino)phenyl]-17β-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
    • 11b-[p-(Dimethylamino)phenyl]-17b-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
    • Mifegyne
    • Mifeprex
    • Corlux
    • Korlym
    • RU486
    • Mifepriston
    • Mifepristonum [Latin]
    • Mifepristona [Spanish]
    • Mifepristone [USAN:INN:BAN]
    • R 38486
    • RU 486-6
    • MLS000069785
    • 320T6RNW1F
    • Mifepristone, 98%
    • SMR00005848
    • (11β,17β)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(1-propyn-1-yl)estra-4,9-dien-3-one (ACI)
    • Estra-4,9-dien-3-one, 11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(1-propynyl)-, (11β,17β)- (9CI)
    • (8S,11R,13S,14S,17S)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
    • 17β-Hydroxy-11β-[4-(dimethylamino)-phenyl]-17α-(prop-1-ynyl)-estra-4,9-dien-3-one
    • C 1073
    • CDB 2477
    • MeSH ID: D015735
    • Mifestone
    • MTPill
    • Pencrofton
    • VGX 410
    • (11beta,17beta)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-prop-1-yn-1-ylestra-4,9-dien-3-one
    • 11beta-(4-Dimethyl-amino)-phenyl-17beta-hydroxy-17-(1-propynyl)-estra-4,9-dien-3-one
    • MIFEPRISTONE [JAN]
    • Pictovir
    • BCP02145
    • Mifepristonum (Latin)
    • MLS001074115
    • MIFEPRISTONE [VANDF]
    • RU486;C-1073
    • GTPL2805
    • HY-13683
    • 11beta-(4-(Dimethylamino)phenyl)-17beta-hydroxy-17-(prop-1-yn-1-yl)estra-4,9-dien-3-one
    • HMS3676D17
    • MIFEPRISTONE [INN]
    • AS-13938
    • Q-201405
    • (8S,11R,13S,14S,17S)-11-(4-(dimethylamino)phenyl)-17-hydroxy-13-methyl-17-(prop-1-yn-1-yl)-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one
    • BIDD:PXR0123
    • MIFEPRISTONE (MART.)
    • BDBM50072024
    • D00585
    • 11beta-(4-(N,N-dimethylamino)phenyl)-17alpha-(prop-1-ynyl)-delta 4,9-estradiene- 17beta-ol-3-one(O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1103)
    • HMS3649J08
    • 11beta-(4-(N,N-Dimethylamino)phenyl)-17alpha-(prop-1-ynyl)-delta4,9-estradiene-17beta-ol-3-one
    • 11-(4-DIMETHYLAMINO-PHENYL)-17-HYDROXY-13-METHYL-17-PROP-1-YNYL-1,2,6,7,8,11,12,13,14,15,16,17-DODEC AHYDRO-CYCLOPENTA(A)PHENANTHREN-3-ONE
    • M 8046
    • (11beta,17beta)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(1-propyn-1-yl)estra-4,9-dien-3-one
    • 11-(4-DIMETHYLAMINO-PHENYL)-17-HYDROXY-13-METHYL-17-PROP-1-YNYL-1,2,6,7,8,11,12,13,14,15,16,17-DODEC AHYDRO-CYCLOPENTA[A]PHENANTHREN-3-ONE
    • NCGC00025179-08
    • LP00801
    • SCHEMBL16087
    • Lopac0_000801
    • Tox21_301841
    • BRD-K37270826-001-31-8
    • NCGC00025179-12
    • (8S,11R,13S,14S,17S)-11-(4-dimethylaminophenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
    • NCGC00025179-23
    • SR-01000076011-5
    • NCGC00025179-13
    • Prestwick0_000299
    • CI-1073
    • Mifepristone, >=98%
    • BRD-K37270826-001-26-8
    • NSC-759862
    • Korlym (TN)
    • CS-1435
    • SR-01000076011-1
    • SPBio_002457
    • HMS3712L20
    • Estra-4,9-dien-3-one, 11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(1-propynyl)-, (11b,17b)-
    • DTXCID303322
    • RU486 (tetramethyl-rhodamine conjugated)
    • 11-((4-dimethylamino) phenyl)-17-Hydroxy-17-(1-propynyl) Estra-4,9-dien-3-one
    • SR-01000721888-4
    • HMS2095L20
    • VGX-410
    • DTXSID5023322
    • s2606
    • (11beta,17beta)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(1-propynyl)-estra-4,9-dien-3-one
    • CPD000058481
    • (1S,3aS,3bS,10R,11aS)-10-[4-(dimethylamino)phenyl]-1-hydroxy-11a-methyl-1-(prop-1-yn-1-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthren-7-one
    • 11beta-(4-Dimethylamino)phenyl-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
    • Tox21_110952_1
    • BRN 5779404
    • C29H35NO2
    • MIFEPRISTONE [MART.]
    • HY-13683R
    • HMS2052L05
    • VX-410
    • BRD-K37270826-001-04-5
    • CCRIS 9332
    • 11beta-(p-(Dimethylamino)phenyl)-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
    • HB2783
    • MIFEPRISTONE [ORANGE BOOK]
    • AKOS015895416
    • 11ss-[p-(Dimethylamino)fenyl]-17ss-hydroxy- 17-(1-propynyl)estra-4,9-dien-3-on
    • HSDB 6841
    • 11beta-(4-(dimethylamino)phenyl)-17beta-hydroxy-17alpha-(prop-1-yn-1-yl)estra-4,9-dien-3-one
    • MIFEPRISTONE [HSDB]
    • EU-0100801
    • 1nhz
    • Mifeprex (TN)
    • Tox21_500801
    • (10S,11S,14S,15S,17R)-17-[4-(dimethylamino)phenyl]-14-hydroxy-15-methyl-14-(prop-1-yn-1-yl)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-1,6-dien-5-one
    • Spectrum5_002045
    • G03XB01
    • Mifegyne(O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1103)
    • MIFEPRISTONE [USAN]
    • SR-01000721888
    • SDCCGSBI-0050778.P002
    • (11beta,17beta)-11-(4-(Dimethylamino)-phenyl)-17-hydroxy-17-(1-propynyl)estra- 4,9-dien-3-one(O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1103)
    • Mifepristone (Standard)
    • Mifepristone 1.0 mg/ml in Acetonitrile
    • (aa Beta, 17 beta)-11-(4-(dimethylamino)-phenyl)-17-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
    • 11.beta.-[4-(Dimethylamino)phenyl]-17.beta.-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one
    • SR-01000076011
    • NC00414
    • UNII-320T6RNW1F
    • DB00834
    • BSPBio_000238
    • Mifepristonum
    • BPBio1_000262
    • HSCI1_000369
    • Opera_ID_562
    • C07652
    • Mifepristone (Mifeprex)
    • Q411240
    • Estra-4,9-dien-3-one, 11-(4-(dimethylamino)phenyl)-17-hydroxy-17-(1-propynyl)-, (11-beta,17-beta)-
    • CS-0694789
    • MIFEPRISTONE [WHO-DD]
    • MFCD00867226
    • VGX-410C
    • (11R,13S,14S,17S)-11-(4-Dimethylamino-phenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-cyclopenta[a]phenanthren-3-one
    • NSC 759862
    • 17beta-Hydroxy-11beta-[4-(dimethylamino)-phenyl]-17alpha-(prop-1-ynyl)-estra-4,9-dien-3-one
    • HMS2090L22
    • Estra-4,9-dien-3-one, 11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(1-propyn-1-yl)-, (11beta,17beta)-
    • Mifepristone, United States Pharmacopeia (USP) Reference Standard
    • CHEMBL438575
    • NCGC00255152-01
    • BDBM18627
    • HMS1568L20
    • Estra-4,9-dien-3-one, 11-(4-(dimethylamino)phenyl)-17-hydroxy-17-(1-propynyl)-, (11beta,17beta)-
    • MLS001424271
    • 11beta-(4-(Dimethylamino)phenyl)-17-hydroxy-21-methyl-19-nor-17alpha-pregna-4,9-dien-20-m-3-on
    • HMS3412D17
    • MIFEPRISTONE [USP-RS]
    • CHEBI:50692
    • NSC652104
    • SR-01000076011-9
    • CAS-84371-65-3
    • 11 Beta-(4-(N,N-dimethylamino)phenyl)-17alpha-(propyl-1-ynyl)-delta-4,9-estradiene-17 beta-ol-3-one
    • 84371-65-3
    • CCG-101164
    • NCGC00025179-09
    • SR-01000076011-3
    • NCGC00025179-06
    • 83203-42-3
    • Prestwick_570
    • Prestwick2_000299
    • Prestwick3_000299
    • 122742-25-0
    • NCGC00261486-01
    • Prestwick1_000299
    • BRD-K37270826-001-27-6
    • NCGC00179632-01
    • EN300-117256
    • Mifepristona
    • (11beta,17beta)-11-(4-(Dimethylamino)phenyl)-17-hydroxy-17-(1-propynyl)-estra-4,9-dien-3-one
    • (10S,11S,14S,15S,17R)-17-[4-(dimethylamino)phenyl]-14-hydroxy-15-methyl-14-(prop-1-yn-1-yl)tetracyclo[8.7.0.0;{2,7}.0;{11,15}]heptadeca-1,6-dien-5-one
    • Estra-4,9-dien-3-one, 11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(1-propyn-1-yl)-, (11.beta.,17.beta.)-
    • 17-beta-Hydroxy-11-beta-(4-dimethylaminophenyl-1)-17-alpha-(prop-1-ynyl)oestra-4,9-dien-3-one
    • NCGC00025179-05
    • HMS2230P21
    • MIFEPRISTONE (USP-RS)
    • HMS3884D12
    • RU 38486(O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1103)
    • RU-486; MIFEPRISTONE
    • Pictovir (TM)
    • Tox21_110952
    • C-1073
    • NCGC00025179-07
    • 11beta-(4-(Dimethylamino)phenyl)-17beta-hydroxy-17-(1-propynyl)estra-4,9-dien-3-on
    • CHEMBL1276308
    • SMR000058481
    • Mifepristone (JAN/USAN/INN)
    • Z1501480424
    • MIFEPRISTONE [MI]
    • 2w8y
    • HMS3262B03
    • MDL: MFCD00867226
    • InChIKey: VKHAHZOOUSRJNA-GCNJZUOMSA-N
    • Inchi: 1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1
    • SMILES: C[C@@]12[C@](O)(C#CC)CC[C@H]1[C@@H]1CCC3=CC(CCC3=C1[C@@H](C1C=CC(N(C)C)=CC=1)C2)=O
    • BRN: 5779404

Computed Properties

  • Exact Mass: 429.26700
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 429.266779
  • Heavy Atom Count: 32
  • Complexity: 921
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 3.8
  • Tautomer Count: 21
  • Surface Charge: 0
  • Topological Polar Surface Area: 40.5

Experimental Properties

  • LogP: 5.40650
  • PSA: 40.54000
  • Merck: 6186
  • Refractive Index: 1.6290 (estimate)
  • Boiling Point: 628.6°C at 760 mmHg
  • Melting Point: 192.0 to 198.0 deg-C
  • Flash Point: 110 °C
  • Solubility: Soluble in water (partly), DMF (~30 mg/ml), ethanol (50 mg/ml), methanol, and DMSO (86 mg/ml at 25 °C).
  • Color/Form: Powder
  • Solubility: It is soluble in methanol or dichloromethane, soluble in ethanol or ethyl acetate, and almost insoluble in water.
  • Sensitiveness: Sensitive to heat
  • Specific Rotation: +138.0° to +144.0° (c=0.5, CHCl3)
  • Density: 1.0731 (rough estimate)

Mifepristone Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0035QE-100mg
(11β,17β)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(1-propyn-1-yl)estra-4,9-dien-3-one
84371-65-3 ≥98%
100mg
$29.00 2025-02-19
A2B Chem LLC
AB46598-100mg
(11β,17β)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(1-propyn-1-yl)estra-4,9-dien-3-one
84371-65-3 ≥98%
100mg
$30.00 2024-04-19
Aaron
AR0035YQ-250mg
(11β,17β)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(1-propyn-1-yl)estra-4,9-dien-3-one
84371-65-3 98%
250mg
$7.00 2025-01-21
Axon Medchem
1502-10 mg
Mifepristone
84371-65-3 99%
10mg
€45.00 2023-07-10
Chemenu
CM110604-5g
Mifepristone
84371-65-3 95%
5g
$75 2022-12-27
ChemScence
CS-1435-100mg
Mifepristone
84371-65-3 98.67%
100mg
$60.0 2022-04-26
Enamine
EN300-117256-0.05g
(1S,3aS,3bS,10R,11aS)-10-[4-(dimethylamino)phenyl]-1-hydroxy-11a-methyl-1-(prop-1-yn-1-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthren-7-one
84371-65-3 95%
0.05g
$34.0 2023-07-04
eNovation Chemicals LLC
D583194-5g
Mifepristone
84371-65-3 95%
5g
$335 2022-09-04
LKT Labs
M3321-100 mg
Mifepristone
84371-65-3 ≥98%
100MG
$37.10 2023-07-10
MedChemExpress
HY-13683-10mM*1mLinDMSO
Mifepristone
84371-65-3 99.77%
10mM*1mLinDMSO
¥528 2023-07-26

Mifepristone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone ,  Water ;  30 min, rt; rt → 0 °C
1.2 Reagents: Ammonia Solvents: Water ;  pH 8, 0 °C
Reference
Method for obtaining 17β-hydroxy-11β-[4-(dimethylamino)phenyl]-17α-(prop-1-ynyl)estra-4,9-dien-3-one
, Eurasian Patent Organization, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Water ;  2 h, rt → 50 °C
1.2 Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
Reference
Novel RU486 (mifepristone) analogues with increased activity against Venezuelan Equine Encephalitis Virus but reduced progesterone receptor antagonistic activity
DeBono, Aaron; et al, Scientific Reports, 2019, 9(1), 1-19

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone ,  Water ;  30 min, rt; rt → 0 °C
1.2 Reagents: Ammonia Solvents: Water ;  pH 8, 0 °C
Reference
Method for obtaining 17β-hydroxy-11β-[4-(dimethylamino)phenyl]-17α-(prop-1-ynyl)estra-4,9-dien-3-one
, Eurasian Patent Organization, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, -40 °C
1.2 Solvents: Tetrahydrofuran ;  -40 °C; 15 min, -40 °C; -40 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Acetic acid Solvents: Water ;  2 h, rt → 50 °C
1.5 Solvents: Water
1.6 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
Reference
Novel RU486 (mifepristone) analogues with increased activity against Venezuelan Equine Encephalitis Virus but reduced progesterone receptor antagonistic activity
DeBono, Aaron; et al, Scientific Reports, 2019, 9(1), 1-19

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  45 - 55 °C; 55 °C → 0 °C
1.2 Catalysts: Cuprous chloride ;  10 - 15 min, 0 °C
1.3 Reagents: Estr-9(11)-en-3-one, 5,10-epoxy-17-(1-propyn-1-yl)-17-[(trimethylsilyl)oxy]-, cy… Solvents: Tetrahydrofuran ;  10 - 15 min, 10 - 15 °C
1.4 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone ,  Water ;  30 min, rt; rt → 0 °C
2.2 Reagents: Ammonia Solvents: Water ;  pH 8, 0 °C
Reference
Method for obtaining 17β-hydroxy-11β-[4-(dimethylamino)phenyl]-17α-(prop-1-ynyl)estra-4,9-dien-3-one
, Eurasian Patent Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  45 - 55 °C; 55 °C → 0 °C
1.2 Catalysts: Cuprous chloride ;  10 - 15 min, 0 °C
1.3 Solvents: Tetrahydrofuran ;  10 - 15 min, 10 - 15 °C
1.4 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone ,  Water ;  30 min, rt; rt → 0 °C
2.2 Reagents: Ammonia Solvents: Water ;  pH 8, 0 °C
Reference
Method for obtaining 17β-hydroxy-11β-[4-(dimethylamino)phenyl]-17α-(prop-1-ynyl)estra-4,9-dien-3-one
, Eurasian Patent Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  1 h, 50 °C; 50 °C → rt
1.2 Solvents: Tetrahydrofuran ;  50 °C; 1 h, 50 °C
1.3 Catalysts: Cuprous chloride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, -40 °C
2.2 Solvents: Tetrahydrofuran ;  -40 °C; 15 min, -40 °C; -40 °C → rt; 2 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water
2.4 Reagents: Acetic acid Solvents: Water ;  2 h, rt → 50 °C
2.5 Solvents: Water
2.6 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
Reference
Novel RU486 (mifepristone) analogues with increased activity against Venezuelan Equine Encephalitis Virus but reduced progesterone receptor antagonistic activity
DeBono, Aaron; et al, Scientific Reports, 2019, 9(1), 1-19

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Dichloromethane ,  Water ;  pH 7, rt; cooled
1.2 Reagents: Hydrogen peroxide Solvents: Hexachloroacetone ,  Water ;  12 h, rt
2.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  45 - 55 °C; 55 °C → 0 °C
2.2 Catalysts: Cuprous chloride ;  10 - 15 min, 0 °C
2.3 Reagents: Estr-9(11)-en-3-one, 5,10-epoxy-17-(1-propyn-1-yl)-17-[(trimethylsilyl)oxy]-, cy… Solvents: Tetrahydrofuran ;  10 - 15 min, 10 - 15 °C
2.4 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone ,  Water ;  30 min, rt; rt → 0 °C
3.2 Reagents: Ammonia Solvents: Water ;  pH 8, 0 °C
Reference
Method for obtaining 17β-hydroxy-11β-[4-(dimethylamino)phenyl]-17α-(prop-1-ynyl)estra-4,9-dien-3-one
, Eurasian Patent Organization, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hexafluoroacetone ,  Hydrogen peroxide Solvents: Dichloromethane ;  45 min, -5 °C
1.2 Solvents: Dichloromethane ;  -5 °C
1.3 Reagents: Trisodium phosphate ;  8 h, 0 °C
2.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  1 h, 50 °C; 50 °C → rt
2.2 Solvents: Tetrahydrofuran ;  50 °C; 1 h, 50 °C
2.3 Catalysts: Cuprous chloride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, -40 °C
3.2 Solvents: Tetrahydrofuran ;  -40 °C; 15 min, -40 °C; -40 °C → rt; 2 h, rt
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Reagents: Acetic acid Solvents: Water ;  2 h, rt → 50 °C
3.5 Solvents: Water
3.6 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
Reference
Novel RU486 (mifepristone) analogues with increased activity against Venezuelan Equine Encephalitis Virus but reduced progesterone receptor antagonistic activity
DeBono, Aaron; et al, Scientific Reports, 2019, 9(1), 1-19

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Dichloromethane ,  Water ;  pH 7, rt; cooled
1.2 Reagents: Hydrogen peroxide Solvents: Hexachloroacetone ,  Water ;  12 h, rt
2.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  45 - 55 °C; 55 °C → 0 °C
2.2 Catalysts: Cuprous chloride ;  10 - 15 min, 0 °C
2.3 Solvents: Tetrahydrofuran ;  10 - 15 min, 10 - 15 °C
2.4 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone ,  Water ;  30 min, rt; rt → 0 °C
3.2 Reagents: Ammonia Solvents: Water ;  pH 8, 0 °C
Reference
Method for obtaining 17β-hydroxy-11β-[4-(dimethylamino)phenyl]-17α-(prop-1-ynyl)estra-4,9-dien-3-one
, Eurasian Patent Organization, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran ;  1.5 - 2 h, 28 - 32 °C
1.2 Solvents: Tetrahydrofuran ;  20 min, rt
2.1 Solvents: Dichloromethane ,  Water ;  pH 7, rt; cooled
2.2 Reagents: Hydrogen peroxide Solvents: Hexachloroacetone ,  Water ;  12 h, rt
3.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  45 - 55 °C; 55 °C → 0 °C
3.2 Catalysts: Cuprous chloride ;  10 - 15 min, 0 °C
3.3 Solvents: Tetrahydrofuran ;  10 - 15 min, 10 - 15 °C
3.4 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone ,  Water ;  30 min, rt; rt → 0 °C
4.2 Reagents: Ammonia Solvents: Water ;  pH 8, 0 °C
Reference
Method for obtaining 17β-hydroxy-11β-[4-(dimethylamino)phenyl]-17α-(prop-1-ynyl)estra-4,9-dien-3-one
, Eurasian Patent Organization, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Pyridine ;  2 h, 20 - 24 °C
2.1 Solvents: Dichloromethane ,  Water ;  pH 7, rt; cooled
2.2 Reagents: Hydrogen peroxide Solvents: Hexachloroacetone ,  Water ;  12 h, rt
3.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  45 - 55 °C; 55 °C → 0 °C
3.2 Catalysts: Cuprous chloride ;  10 - 15 min, 0 °C
3.3 Reagents: Estr-9(11)-en-3-one, 5,10-epoxy-17-(1-propyn-1-yl)-17-[(trimethylsilyl)oxy]-, cy… Solvents: Tetrahydrofuran ;  10 - 15 min, 10 - 15 °C
3.4 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Sulfuric acid Solvents: Methyl ethyl ketone ,  Water ;  30 min, rt; rt → 0 °C
4.2 Reagents: Ammonia Solvents: Water ;  pH 8, 0 °C
Reference
Method for obtaining 17β-hydroxy-11β-[4-(dimethylamino)phenyl]-17α-(prop-1-ynyl)estra-4,9-dien-3-one
, Eurasian Patent Organization, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: Ethanol ,  Water ;  pH 7.2
Reference
Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors
Deodato, Davide ; et al, Journal of Organic Chemistry, 2019, 84(11), 7342-7353

Synthetic Circuit 14

Reaction Conditions
1.1 Solvents: Acetonitrile ;  5 h, reflux
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  5 h, rt
2.1 Solvents: Ethanol ,  Water ;  pH 7.2
Reference
Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors
Deodato, Davide ; et al, Journal of Organic Chemistry, 2019, 84(11), 7342-7353

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 12 h, rt
2.1 Solvents: Acetonitrile ;  5 h, reflux
2.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  5 h, rt
3.1 Solvents: Ethanol ,  Water ;  pH 7.2
Reference
Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors
Deodato, Davide ; et al, Journal of Organic Chemistry, 2019, 84(11), 7342-7353

Mifepristone Raw materials

Mifepristone Preparation Products

Mifepristone Suppliers

atkchemica
Gold Member
Audited Supplier Audited Supplier
(CAS:84371-65-3)Mifepristone
Order Number:CL19123
Stock Status:in Stock
Quantity:1g/5g/10g/100g
Purity:95%+
Pricing Information Last Updated:Wednesday, 27 November 2024 17:41
Price($):discuss personally

Mifepristone Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:84371-65-3)Mifepristone
sfd14432
Purity:99.9%
Quantity:200kg
Price($):discuss personally
Amadis Chemical Company Limited
(CAS:84371-65-3)Mifepristone
A840767
Purity:99%
Quantity:5g
Price($):341.0